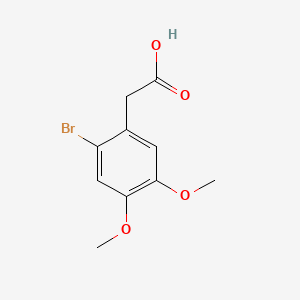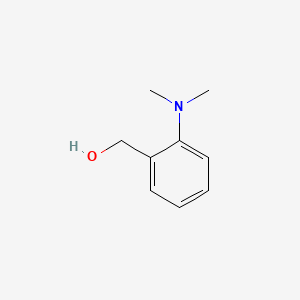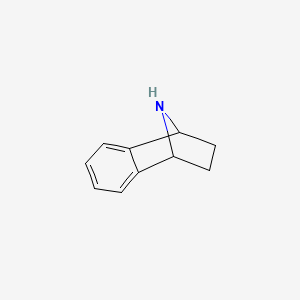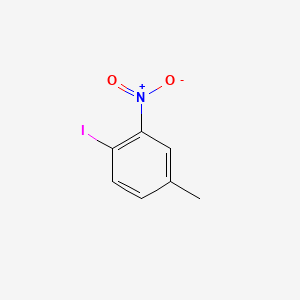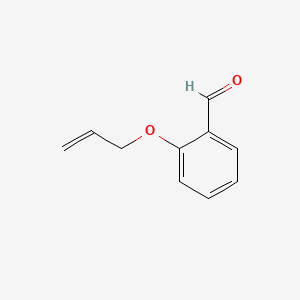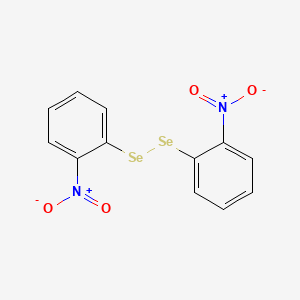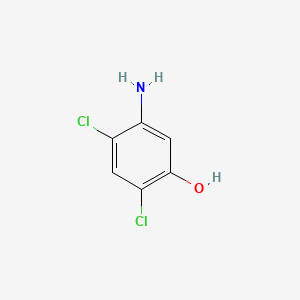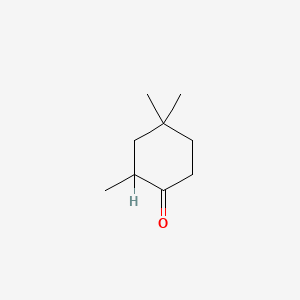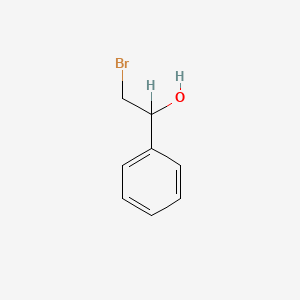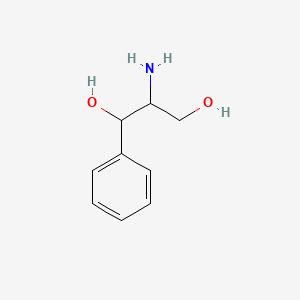
Dicyanomethyl acetate
概要
説明
Dicyanomethyl acetate is a synthetic compound that belongs to the category of organic compounds . It is also known as 2-Acetoxypropanedinitrile or Ac-MAC (Masked Acyl Cyanide) . Its empirical formula is C5H4N2O2 and it has a molecular weight of 124.10 .
Synthesis Analysis
The synthesis of Dicyanomethyl acetate involves the oxidation of dicyanomethyl-substituted porphyrins with PbO2 . This process is facilitated by simple radical–radical coupling reactions without the addition of catalysts or the generation of by-products .Molecular Structure Analysis
The molecular structure of Dicyanomethyl acetate is represented by the SMILES stringCC(=O)OC(C#N)C#N . The InChI key for Dicyanomethyl acetate is NDYMFSJJUOHLFJ-UHFFFAOYSA-N . Chemical Reactions Analysis
Dicyanomethyl acetate undergoes nucleophilic additions to imines to provide α-(N-methyl-N-acetyl)amino acid methyl esters . It is a commonly used carbon-centered radical in dynamic covalent chemistry . Dicyanomethyl-substituted aromatic compounds with self-healing properties have been extensively studied and reported due to their effective reversible dimerization and dissociation process .Physical And Chemical Properties Analysis
Dicyanomethyl acetate has a refractive index of n20/D 1.421 and a density of 1.156 g/mL at 25 °C .科学的研究の応用
1. Fragrance Ingredient Safety and Environmental Impact
Dicyanomethyl acetate, as part of a broader group of acetate compounds, has been evaluated for various safety aspects including genotoxicity, repeated dose toxicity, and environmental safety. It is not expected to be genotoxic and does not present a concern for skin sensitization at declared levels of use. The environmental impact, particularly the absence of persistent, bioaccumulative, and toxic (PBT) characteristics, is also a significant aspect of its use in fragrance ingredients (Api et al., 2020).
2. Acetate Transport and Metabolism in Biomedical Research
Research has explored the use of acetate in the context of brain metabolism and its function as an astrocyte-specific substrate. Studies involving acetate, including dicyanomethyl acetate derivatives, help in understanding cerebral kinetics of acetate transport and utilization, providing insights into neurological health and disorders (Patel et al., 2010).
3. Chemical Engineering and Reactive Distillation Processes
Dicyanomethyl acetate is relevant in chemical engineering, particularly in studies of reactive distillation processes. Such research is crucial for the synthesis of various compounds, understanding reaction mechanisms, and improving industrial processes (Kenig et al., 2001).
4. Pharmaceutical Research and Drug Development
Acetate compounds, including derivatives of dicyanomethyl acetate, are instrumental in pharmaceutical research. They are used in drug formulation and the development of novel therapeutic compounds. For instance, their role in the synthesis of triterpene acids with potential antidiabetic activity has been explored (Hou et al., 2009).
Safety And Hazards
将来の方向性
The dicyanomethyl radical is a commonly used carbon-centered radical in dynamic covalent chemistry . Future research directions may involve the exploration of dicyanomethyl-substituted aromatic compounds with self-healing properties due to their effective reversible dimerization and dissociation process .
特性
IUPAC Name |
dicyanomethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O2/c1-4(8)9-5(2-6)3-7/h5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYMFSJJUOHLFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10288998 | |
| Record name | dicyanomethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10288998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dicyanomethyl acetate | |
CAS RN |
6625-70-3 | |
| Record name | NSC58506 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58506 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | dicyanomethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10288998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6625-70-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



